molecular formula C24H19N3O4 B2616681 4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 941899-91-8

4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2616681
CAS RN: 941899-91-8
M. Wt: 413.433
InChI Key: KDKUNILEWAMQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF).

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on 4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide. One area of research is to investigate its potential as a combination therapy with other anticancer agents. Another area of research is to explore its potential as a treatment for other diseases, such as cardiovascular diseases and neurological disorders. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide has been achieved using different methods. One of the methods involves the reaction of 1,3-diphenyl-1,3-propanedione with 4-phenoxyaniline in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2-methoxybenzoyl chloride in the presence of triethylamine to obtain the desired compound.

Scientific Research Applications

4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide has been studied for its potential applications in scientific research. One of the areas of research is its use as an anticancer agent. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-30-21-16-22(28)27(18-8-4-2-5-9-18)26-23(21)24(29)25-17-12-14-20(15-13-17)31-19-10-6-3-7-11-19/h2-16H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKUNILEWAMQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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